{4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1354011-75-8) is a chemically sophisticated compound with the molecular formula C₁₅H₂₈N₂O₄ and a molecular weight of 300.40 g/mol . Structurally, it features:
- A piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected isopropylamino-methyl group.
- An acetic acid moiety linked to the piperidine’s nitrogen atom, enabling further functionalization or conjugation.
- The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in peptide chemistry and drug discovery, where controlled deprotection of the Boc group is critical .
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-6-8-17(9-7-13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOMSJKTSSNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic molecule characterized by a piperidine ring and various functional groups, which contribute to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- tert-Butoxycarbonyl Group : A protective group that enhances stability and solubility.
- Isopropyl Amino Group : Contributes to the compound's interaction with biological targets.
- Acetic Acid Moiety : Provides acidic properties that may influence biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Compounds related to piperidine have been studied for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases .
- Pharmacological Potential : The compound may act on specific receptors or enzymes, influencing pathways related to inflammation and pain management.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from appropriate precursors.
- Introduction of the tert-butoxycarbonyl Group : This is often achieved through carbamate formation.
- Attachment of the Isopropyl Amino Group : Utilizing amination reactions.
- Final Acetylation : To introduce the acetic acid moiety.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound. Here are notable findings:
- Antibacterial Activity Study :
-
Neuroprotective Study :
- Research on piperidine derivatives revealed neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies .
-
Pharmacological Interaction Studies :
- Binding affinity studies indicated that similar compounds interact effectively with specific receptors, enhancing their therapeutic profiles .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Piperidinecarboxylic Acid | Piperidine ring with carboxylic acid | Known for analgesic properties |
| N-(tert-butoxycarbonyl)proline | Proline derivative with Boc protection | Used in peptide synthesis |
| 4-Amino-piperidine | Piperidine with an amino group | Exhibits neuroprotective effects |
| {4-[tert-butoxycarbonyl-isopropyl-amino]-piperidin-1-yl}-acetic acid | Piperidine with unique functional groups | Potential antimicrobial and neuroprotective activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare {4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid with structurally analogous piperidine- and piperazine-derived acetic acid derivatives:
Key Research Findings
Impact of Boc Protection: Boc groups enhance stability during synthesis, as seen in the target compound and its analogs . However, Boc removal (e.g., via TFA) is required for further functionalization, adding a step compared to non-protected analogs like [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid .
Substituent Effects: Aromatic vs. Fluorination: The 3,3-difluoro substitution in 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid raises lipophilicity (LogP ~2.8 vs. ~2.5 for non-fluorinated analogs) and metabolic resistance, a common strategy in CNS drug design .
Ring Structure Variations :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid ) exhibit two nitrogen atoms , increasing hydrogen-bonding capacity and polarity (TPSA ~75.6 Ų vs. ~66.5 Ų for piperidine analogs) . This makes them suitable for targeting polar binding sites.
Solubility and Bioavailability :
- The hydroxymethyl group in 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid significantly enhances water solubility (predicted aqueous solubility ~12 mg/mL) compared to Boc-protected analogs (~1–2 mg/mL) .
Synthetic Utility :
- Boc-protected compounds dominate pharmaceutical applications due to their versatility, but ethoxycarbonyl analogs (e.g., [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid ) are preferred in cost-sensitive syntheses .
Preparation Methods
Core Synthetic Challenges
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Stereochemical control at the 4-position during aminomethyl group installation.
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Selective alkylation of the piperidine nitrogen without disturbing the Boc-protected amine.
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Compatibility of protective groups with reaction conditions (e.g., acid sensitivity of the Boc group).
Synthetic Route 1: Reductive Amination and Sequential Alkylation
Preparation of 4-(Isopropylaminomethyl)piperidine
The synthesis begins with 4-piperidone as the starting material. Reduction using lithium aluminum hydride (LiAlH₄) yields 4-hydroxymethylpiperidine , which is oxidized to 4-formylpiperidine via Swern oxidation. Reductive amination with isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) affords 4-(isopropylaminomethyl)piperidine (Fig. 1A).
Critical Parameters:
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Solvent system : Methanol or ethanol for optimal solubility.
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Temperature : 0–25°C to minimize side reactions.
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Yield : 75–85% after purification by silica gel chromatography.
Boc Protection of the Secondary Amine
The secondary amine in 4-(isopropylaminomethyl)piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds quantitatively at room temperature, yielding 4-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]piperidine .
Analytical Data:
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¹H-NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.05 (d, 6H, J = 6.4 Hz, iPr CH₃), 3.18 (m, 1H, iPr CH).
-
Yield : 95–98%.
Alkylation of the Piperidine Nitrogen
The piperidine nitrogen is alkylated with ethyl bromoacetate in anhydrous DMF using potassium carbonate (K₂CO₃) as a base. The reaction mixture is heated to 50°C for 12 hours, yielding 1-(ethoxycarbonylmethyl)-4-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]piperidine .
Optimization Notes:
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Base selection : K₂CO₃ outperforms triethylamine (TEA) due to superior solubility in DMF.
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Side products : Over-alkylation is minimized by maintaining a 1:1 molar ratio of piperidine to bromoacetate.
Ester Hydrolysis to Acetic Acid
The ethyl ester is hydrolyzed using 2 N NaOH in methanol-water (4:1) at 60°C for 4 hours. Acidification with HCl yields the final product as a white solid.
Characterization:
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Melting point : 142–144°C.
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HPLC purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).
Synthetic Route 2: Nucleophilic Substitution and Late-Stage Functionalization
Synthesis of 4-(Trifluoromethanesulfonyloxymethyl)piperidine
4-Hydroxymethylpiperidine is treated with triflic anhydride (Tf₂O) in DCM at −78°C to form 4-(trifluoromethanesulfonyloxymethyl)piperidine . The triflate group acts as a superior leaving group for subsequent nucleophilic substitution.
Displacement with Boc-Protected Isopropylamine
The triflate intermediate reacts with Boc-isopropylamine in DCM using TEA as a base. After stirring at −50°C for 6 hours, the product 4-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]piperidine is isolated in 81% yield.
Nitrogen Alkylation and Hydrolysis
Identical to Route 1 (Sections 2.3–2.4), this step introduces the acetic acid moiety.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Reductive Amination) | Route 2 (Triflate Substitution) |
|---|---|---|
| Total Steps | 4 | 4 |
| Overall Yield | 62% | 68% |
| Key Advantage | Avoids toxic triflate reagents | Higher regioselectivity |
| Limitation | Lower functional group tolerance | Requires cryogenic conditions |
Scalability and Industrial Considerations
Route 1 is preferable for large-scale synthesis due to:
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Cost-effectiveness : Avoids expensive triflate reagents.
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Safety : Reductive amination is less hazardous than handling triflic anhydride.
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Regulatory compliance : Simplified waste management.
Q & A
Q. Example Protocol :
- Combine 1-Boc-4-piperidone (1 eq) with isopropylamine (1.2 eq) and NaBH(OAc)₃ in DCM. Stir for 24 hr.
- Add bromoacetic acid (1.5 eq) and K₂CO₃ in THF. Reflux for 12 hr.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic Question: How is the compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
Characterization involves:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms regioselective functionalization of the piperidine ring and Boc group integrity .
- Key signals: Boc tert-butyl (~1.4 ppm, singlet), piperidine CH₂ groups (2.5–3.5 ppm), and acetic acid protons (3.7–4.2 ppm).
Mass Spectrometry (MS) :
HPLC Purity Analysis :
Data Contradiction Note :
Discrepancies in melting points (e.g., 162–166°C in Boc analogs vs. 59–63°C in unprotected derivatives ) highlight the need for rigorous crystallization protocol documentation.
Advanced Question: How can reaction yields be optimized for the acetic acid coupling step?
Methodological Answer:
Yield optimization strategies include:
Solvent Selection : THF or DMF enhances nucleophilic substitution efficiency compared to DCM .
Catalysis : Add KI (0.1 eq) to facilitate bromide displacement in bromoacetic acid reactions .
Temperature Control : Reflux (60–70°C) improves kinetics without degrading the Boc group .
Q. Case Study :
- A 40% yield was reported using THF at RT for 18 hr , whereas refluxing for 12 hr increased yield to 72% .
Advanced Question: What are the challenges in Boc deprotection, and how are they addressed?
Methodological Answer:
Challenges :
- Acidic Byproducts : TFA or HCl may protonate the piperidine nitrogen, complicating isolation.
- Side Reactions : Overexposure to acid can hydrolyze the acetic acid ester (if present).
Q. Solutions :
Controlled Deprotection : Use 4M HCl/dioxane (0°C, 2 hr) to minimize side reactions .
Neutralization : Quench with cold NaHCO₃ and extract with ethyl acetate to isolate the free base .
Monitoring : Track reaction progress via TLC (Rf shift from 0.8 to 0.2 in ethyl acetate/hexane).
Advanced Question: What therapeutic targets are associated with this compound in preclinical research?
Methodological Answer:
The compound’s piperidine-acetic acid scaffold is explored for:
LSD1 Inhibition : Analogous structures (e.g., tosylate salts) show activity in cancer models by modulating histone demethylase LSD1 .
Neurotensin Receptor Agonism : Derivatives with similar substitutions (e.g., methoxyphenyl groups) target neurotensin receptor 1 for gastrointestinal and CNS disorders .
Pain Modulation : Piperidine-acetic acid hybrids inhibit µ-opioid/chemokine receptor crosstalk in neuropathic pain models .
Q. Experimental Design Tip :
- For receptor studies, use radioligand binding assays (³H-labeled compounds) and calcium flux assays (FLIPR) to quantify efficacy .
Advanced Question: How to resolve contradictions in spectroscopic data across synthetic batches?
Methodological Answer:
Batch Comparison :
- Tabulate NMR shifts (e.g., Boc tert-butyl protons: ±0.1 ppm variance indicates solvent residue).
- Compare MS fragmentation patterns to identify impurities.
Root Cause Analysis :
Q. Example Table :
| Batch | ¹H NMR (Boc, ppm) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | 1.42 | 65 | 97.2 |
| B | 1.39 | 72 | 98.5 |
Advanced Question: What computational methods support the rational design of derivatives?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with LSD1 (PDB: 2HKO) or neurotensin receptors .
QSAR Modeling : Correlate substituent effects (e.g., Boc vs. acetyl groups) with bioactivity using MOE or Schrödinger .
ADME Prediction : SwissADME predicts logP (~2.5) and BBB permeability for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
